

physicochemical properties of tetrachloroveratrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tetrachloroveratrole

Cat. No.: B1614509

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An In-depth Technical Guide to the Physicochemical Properties of **Tetrachloroveratrole**

Introduction

Tetrachloroveratrole (CAS No. 944-61-6), with the chemical name 1,2,3,4-tetrachloro-5,6-dimethoxybenzene, is a chlorinated organic compound. It is recognized primarily as a biodegradation product resulting from the bacterial O-methylation of tri- and tetrachloroguaiacols.[1] These precursor compounds are notably formed during the bleaching processes in the pulp and paper industry.[1] As a persistent environmental contaminant, understanding its physicochemical properties is crucial for assessing its environmental fate, transport, and potential biological interactions. This guide provides a detailed overview of these properties for researchers, scientists, and professionals in drug development and environmental science.

Data Presentation: Core Physicochemical Properties

The quantitative physicochemical data for **tetrachloroveratrole** are summarized in the table below for clear reference and comparison. These parameters are essential for predicting its behavior in various environmental and biological systems.

| Property | Value | Units | Notes | Source(s) |
|--|--|-------------------|-------------------------|-----------|
| Molecular Formula | C ₈ H ₆ Cl ₄ O ₂ | - | - | [1][2][3] |
| Molecular Weight | 275.94 | g/mol | Also reported as 275.95 | [1][2][3] |
| Physical State | Solid | - | - | [3] |
| Melting Point | 90 | °C | - | [2] |
| Boiling Point | 386.49 | °C | Rough Estimate | [1] |
| Water Solubility | 1.59 | mg/L | at 25 °C | [1] |
| Density | 1.6222 | g/cm ³ | Rough Estimate | [1] |
| Octanol-Water Partition Coefficient (log K _{ow}) | 4.7 | - | XLogP3-AA Estimate | [3] |
| Topological Polar Surface Area (TPSA) | 18.5 | Å ² | - | [3] |
| Refractive Index | 1.5282 | - | Estimate | [1] |

Experimental Protocols

The determination of physicochemical properties for compounds like **tetrachloroveratrole** involves a range of established analytical techniques. While specific experimental data for this compound is limited, the following section details a generalized but robust methodology for determining a key parameter: the octanol-water partition coefficient (K_{ow}), which is critical for assessing hydrophobicity and bioaccumulation potential.[4]

Determination of Octanol-Water Partition Coefficient (log K_{ow}) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted indirect method for determining the log K_{ow} of organic compounds.[5] The method is based on the correlation between the retention time of a substance on a nonpolar stationary phase and its hydrophobicity.

1. Principle: The retention factor (k) of a compound in an RP-HPLC system is linearly correlated with its log K_{ow} . By calibrating the system with a series of reference compounds with known log K_{ow} values, the log K_{ow} of the analyte (**tetrachloroveratrole**) can be determined by interpolation.[5]

2. Materials and Instrumentation:

- HPLC System: Equipped with a pump, injector, column oven, and a UV detector.
- Column: A nonpolar stationary phase, such as LiChrospher 100 RP-18.[5]
- Mobile Phase: A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., methanol or acetonitrile).[5]
- Standards: A series of 5-10 reference compounds with well-documented log K_{ow} values that bracket the expected value for **tetrachloroveratrole** (expected log K_{ow} is 4.7).
- Sample Preparation: **Tetrachloroveratrole** and reference standards are dissolved in the mobile phase or a compatible solvent.

3. Methodology:

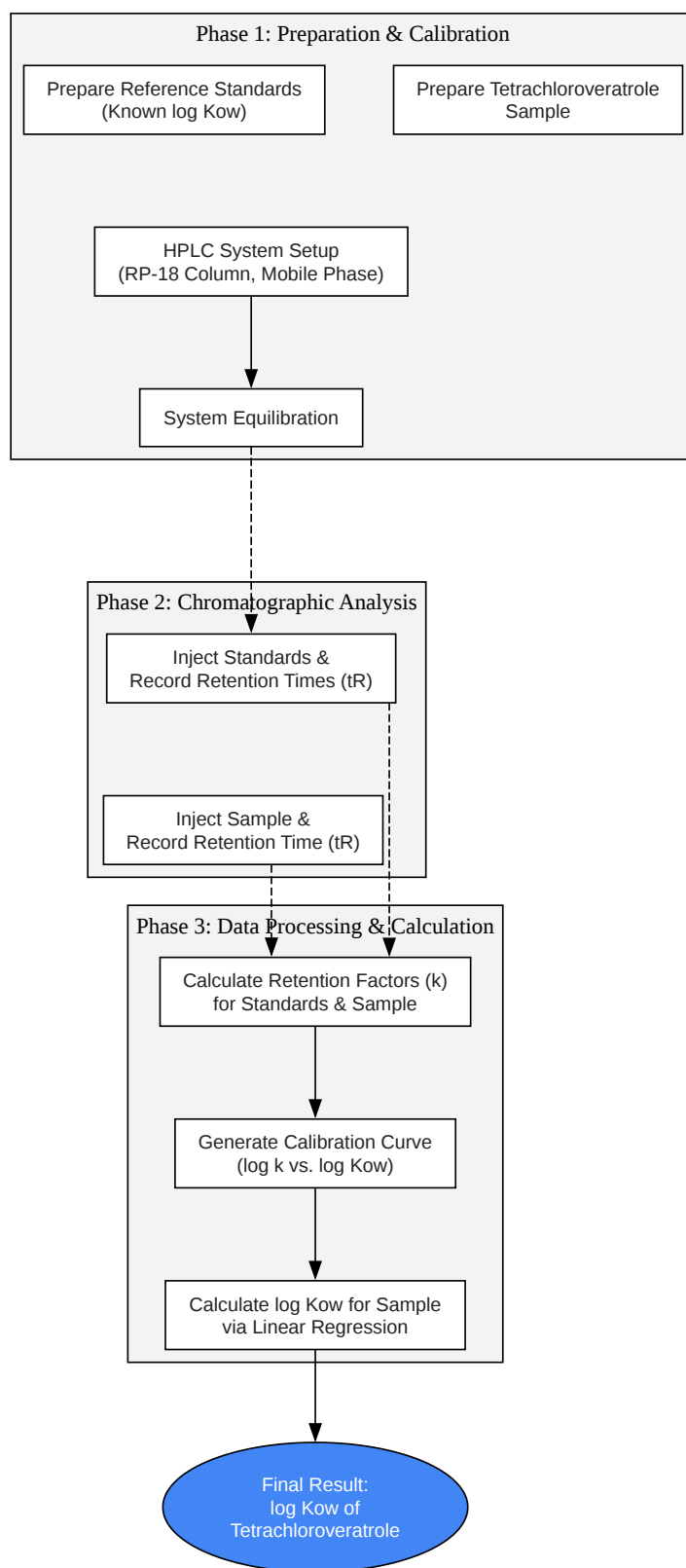
- System Equilibration: The HPLC column is equilibrated with the chosen mobile phase (e.g., 85:15 methanol/water) at a constant flow rate and temperature until a stable baseline is achieved.
- Calibration:
 - Inject each reference standard individually and record its retention time (t_r).
 - Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
 - Calculate the retention factor (k) for each standard using the formula: $k = (t_r - t_0) / t_0$.

- Plot a calibration curve of $\log k$ versus the known $\log K_{ow}$ for the reference standards. A linear regression analysis is performed to establish the correlation.
- Sample Analysis:
 - Inject the **tetrachloroveratrole** sample under the identical chromatographic conditions used for the standards.
 - Record its retention time and calculate its retention factor ($\log k$).
- Determination of $\log K_{ow}$:
 - Using the linear regression equation from the calibration curve, calculate the $\log K_{ow}$ of **tetrachloroveratrole** from its measured $\log k$ value.

4. Other Relevant Analytical Methods: For the analysis and quantification of **tetrachloroveratrole** in environmental samples, methods often involve an initial extraction and preconcentration step. Techniques such as liquid-solid extraction, purge-and-trap, or cloud point extraction can be employed.[6][7][8] Subsequent analysis is typically performed using gas chromatography (GC) coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS), which provides high selectivity and low detection limits.[7]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the octanol-water partition coefficient ($\log K_{ow}$) using the RP-HPLC method described above.



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Caption: Workflow for log K_{ow} determination via RP-HPLC.

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- To cite this document: BenchChem. [physicochemical properties of tetrachloroveratrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1614509#physicochemical-properties-of-tetrachloroveratrole]

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